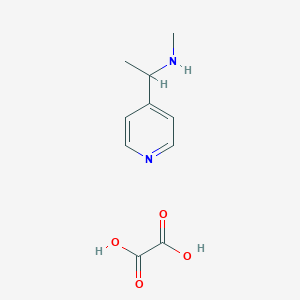

N-methyl-1-pyridin-4-ylethanamine;oxalic acid

説明

N-methyl-1-pyridin-4-ylethanamine;oxalic acid is a chemical compound that combines N-methyl-1-pyridin-4-ylethanamine with oxalic acid

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-pyridin-4-ylethanamine typically involves the reaction of pyridine derivatives with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the methylation process. The resulting product is then combined with oxalic acid to form the final compound.

Industrial Production Methods

Industrial production of N-methyl-1-pyridin-4-ylethanamine;oxalic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product in its pure form.

化学反応の分析

Acid-Base Reactions and Ionic Dissociation

The compound exists as a stable salt due to proton transfer between the basic amine and acidic oxalic acid. Key interactions include:

Theoretical studies show oxalic acid binds preferentially to methylamine over ammonia, enhancing thermodynamic stability in ionic clusters .

Nucleophilic Substitution at the Pyridine Ring

The pyridin-4-yl group undergoes nucleophilic substitution under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Aromatic substitution | Halogens (e.g., Cl₂, Br₂) | 3-halo-N-methyl-1-pyridin-4-ylethanamine derivatives | |

| Alkylation | Alkyl halides, base | N-alkylated pyridine derivatives |

Pyridine’s electron-deficient ring directs electrophiles to the 3-position, as observed in structurally analogous compounds.

Esterification and Amidation of Oxalate

The oxalate anion participates in esterification and amidation:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Esterification | Alcohols, acid catalyst | Dialkyl oxalate esters | |

| Amidation | Amines, coupling agents | Oxalamide derivatives |

These reactions exploit oxalic acid’s dicarboxylic nature, yielding derivatives with altered solubility and reactivity.

Complexation with Metal Ions

Oxalate acts as a bidentate ligand, forming coordination complexes:

| Metal Ion | Reaction Conditions | Complex Structure | Reference |

|---|---|---|---|

| Fe³⁺ | Aqueous solution | [Fe(C₂O₄)₃]³⁻ | |

| Cu²⁺ | Ethanol/water mix | [Cu(C₂O₄)(H₂O)₂] |

Such complexes are relevant in catalysis and materials science .

Oxidation Pathways

-

Amine oxidation : Under strong oxidants (e.g., KMnO₄), the tertiary amine may form N-oxide derivatives.

-

Oxalate degradation : Oxalic acid decomposes to CO₂ and H₂O via redox processes .

Reduction Pathways

-

Pyridine ring reduction : Catalytic hydrogenation yields piperidine derivatives.

Biological Interaction and Pharmacological Modulation

While not a direct chemical reaction, the compound’s interaction with biological receptors (e.g., NMDA subtypes) involves non-covalent binding, influenced by its oxalate-enhanced solubility.

科学的研究の応用

Medicinal Chemistry

Antidepressant Properties

Research has indicated that compounds similar to N-methyl-1-pyridin-4-ylethanamine exhibit significant antidepressant effects. For instance, a study highlighted the development of novel antidepressant agents based on scaffold-hopping strategies from known compounds like Agomelatine. These derivatives demonstrated protective effects on neuronal cells and improved locomotor activity in animal models, suggesting potential therapeutic applications in treating depression .

Cancer Treatment

The compound's structural analogs have been explored for their potential in cancer therapy. Certain pyridine derivatives have shown promise in inhibiting mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. These compounds exhibited favorable toxicity profiles and enhanced solubility, making them suitable candidates for further development as anticancer agents .

Neuropharmacology

Neuroprotective Effects

N-methyl-1-pyridin-4-ylethanamine has been studied for its neuroprotective properties against oxidative stress-induced damage in neuronal cells. In vitro studies using PC12 cells (a model for neuronal function) demonstrated that this compound could upregulate neurotrophic factors like brain-derived neurotrophic factor (BDNF), which is crucial for neuron survival and function. Such findings suggest its potential utility in treating neurodegenerative diseases .

Materials Science

Electrochemical Applications

In the realm of materials science, derivatives of N-methyl-1-pyridin-4-ylethanamine have been investigated for their roles in electrochemical applications. For example, oxalic acid salts are utilized in the semiconductor industry for planarization processes, indicating a broader application scope for related compounds .

Summary Table of Applications

Case Studies

- Antidepressant Development : A series of pyridine derivatives were synthesized and evaluated for their antidepressant activity. The study employed various behavioral tests on rats to assess locomotor activity and depressive behavior reduction, demonstrating significant improvements with certain compounds .

- Cancer Therapeutics : Research focused on pyridine-based compounds targeting mutant EGFR showed promising results in preclinical trials, with compounds displaying high potency and reduced toxicity compared to traditional therapies .

- Neuroprotection in PC12 Cells : Studies investigating the neuroprotective effects of N-methyl-1-pyridin-4-ylethanamine revealed that it significantly counteracted oxidative stress-induced apoptosis in PC12 cells, indicating its potential as a therapeutic agent for neurodegenerative conditions .

作用機序

The mechanism of action of N-methyl-1-pyridin-4-ylethanamine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

N-methyl-1-pyrimidin-4-ylethanamine dihydrochloride: A similar compound with a pyrimidine ring instead of a pyridine ring.

N-methyl-1-(pyridin-4-yl)methanamine: Another related compound with slight structural differences.

Uniqueness

N-methyl-1-pyridin-4-ylethanamine;oxalic acid is unique due to its specific combination of a pyridine derivative with oxalic acid, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

生物活性

N-methyl-1-pyridin-4-ylethanamine;oxalic acid, a compound formed from the combination of N-methyl-1-pyridin-4-ylethanamine and oxalic acid, has garnered attention in scientific research due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , indicating it possesses both basic amine and acidic functionalities due to its pyridine ring and oxalic acid moiety. The unique substitution pattern on the pyridine ring influences its chemical behavior and biological interactions.

This compound interacts with various molecular targets, primarily through:

- Receptor Binding : It may bind to neurotransmitter receptors in the nervous system, potentially modulating neurotransmission and influencing mood regulation.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could affect various biological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in medicinal chemistry.

- Neuroprotective Properties : Its structural similarities to other neuroactive compounds hint at potential neuroprotective effects, although detailed studies are still required to confirm this .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial potential of this compound against common bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its utility as a lead compound for antibiotic development. Further optimization could enhance its efficacy and selectivity against pathogenic bacteria.

Case Study 2: Neuroprotective Effects

In an experimental model using PC12 cells, which are derived from a rat adrenal medulla pheochromocytoma, this compound was evaluated for neuroprotective effects under stress conditions induced by glucocorticoids. The compound displayed a reduction in cell death compared to untreated controls, indicating potential as a therapeutic agent for neurodegenerative diseases .

Research Applications

This compound serves multiple roles in scientific research:

- Organic Synthesis : Utilized as a reagent in various organic synthesis reactions due to its unique chemical structure.

- Drug Development : Explored for its therapeutic properties and potential as a precursor in pharmaceutical formulations.

- Biological Interaction Studies : Investigated for its interactions with biomolecules to better understand its pharmacological profile.

特性

IUPAC Name |

N-methyl-1-pyridin-4-ylethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.C2H2O4/c1-7(9-2)8-3-5-10-6-4-8;3-1(4)2(5)6/h3-7,9H,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIUNHSNIKKXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559064-06-0 | |

| Record name | 4-Pyridinemethanamine, N,α-dimethyl-, ethanedioate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。